6-Chloro-7-fluoro-quinoline-2-carboxylic acid is a chemical compound that belongs to the quinoline family. It is characterized by a chlorine atom at the 6th position, a fluorine atom at the 7th position, and a carboxylic acid group at the 2nd position of the quinoline ring. This compound is of significant interest due to its potential biological activities and various applications in medical, environmental, and industrial research.
The synthesis of 6-Chloro-7-fluoro-quinoline-2-carboxylic acid typically involves cyclization reactions starting from substituted o-amino acetophenone derivatives and enolisable ketones. One common method utilizes molecular iodine as a catalyst in ethanol.
Industrial methods for synthesizing this compound often involve proprietary techniques designed to maximize efficiency and minimize costs .
The structure of 6-Chloro-7-fluoro-quinoline-2-carboxylic acid features a quinoline core with specific substitutions:
The compound's structural configuration can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the presence and arrangement of these functional groups .
6-Chloro-7-fluoro-quinoline-2-carboxylic acid can participate in several chemical reactions:
Reagents such as molecular iodine, sodium azide, and various catalysts (e.g., nano zinc oxide) are commonly used in reactions involving this compound. The specific conditions (temperature, solvent) will vary based on the desired reaction pathway .
Relevant analyses include spectroscopy (e.g., NMR, IR) to confirm structural integrity and purity .
6-Chloro-7-fluoro-quinoline-2-carboxylic acid has numerous scientific applications:
This compound's diverse applications highlight its significance in both research and practical fields, making it an important focus for ongoing studies in medicinal chemistry and related areas.
6-Chloro-7-fluoro-quinoline-2-carboxylic acid serves as a critical pharmacophore in advanced fluoroquinolone antibiotics. Its mechanism involves dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV—enzymes essential for DNA replication, transcription, and repair. The C6-fluorine atom facilitates cellular penetration, while the C7-cyclic amine substituents (introduced via synthetic modification) form hydrogen bonds with the GyrA subunit of DNA gyrase. This binding disrupts ATP-dependent DNA supercoiling, causing double-strand breaks and bacterial cell death [2] [3]. Molecular docking studies confirm that the C2-carboxylic acid group anchors the molecule in the enzyme’s Mg²⁺-binding pocket, analogous to FDA-approved quinolones like sitafloxacin (DU-6859a) [2] [7].
Structural modifications at the C7 position of the quinoline core enable tuning of antibacterial spectrum. Derivatives with piperazine or azaspiro groups exhibit enhanced activity against Pseudomonas aeruginosa and Escherichia coli (Gram-negative). Conversely, bulkier 7-substituents like 4-benzylpiperazine improve penetration into Gram-positive pathogens (Staphylococcus aureus, Streptococcus pneumoniae), including methicillin-resistant strains (MRSA). The chlorine at C6 further broadens coverage by destabilizing bacterial efflux pumps [3] [6].
Table 1: Antibacterial Activity of Key Derivatives
C7 Substituent | Inhibition Zone (mm) vs. E. coli | Inhibition Zone (mm) vs. S. aureus | Reference |
---|---|---|---|
Piperazin-1-yl | 15.3 ± 0.33 | 12.1 ± 0.41 | [4] |
4-Benzylpiperazin-1-yl | 14.2 ± 0.28 | 14.8 ± 0.32 | [3] |
4-Phenylpiperazin-1-yl | 13.7 ± 0.45 | 13.2 ± 0.29 | [6] |
Quinoline-6-carboxamide derivatives synthesized from 6-chloro-7-fluoro-quinoline-2-carboxylic acid scaffolds demonstrate potent cytotoxicity. In vitro studies against HeLa cervical cancer and A549 lung carcinoma cells reveal IC₅₀ values of 0.28–0.44 µM. The mechanism involves inhibition of ectonucleotidases (h-NTPDase1, h-e5′NT), which regulate extracellular adenosine levels in tumor microenvironments. By blocking adenosine-mediated immunosuppression, these compounds reactivate T-cell-mediated tumor killing [9]. Fluorescence microscopy confirms that carboxamide analogs (e.g., compound 4d) accumulate in cancer cell membranes, disrupting enzyme localization [9].
The quinoline core enhances apoptosis induction when combined with conventional therapies. In silico analyses predict strong binding between C2-carboxylic acid derivatives and death receptors (DR4/DR5) involved in TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) pathways. Hybrid molecules conjugated with doxorubicin increase DNA intercalation and topoisomerase II inhibition, reducing viable carcinoma cells by >60% compared to monotherapies [9].
Table 2: Anticancer Targets of Quinoline-6-Carboxamides
Compound | h-NTPDase1 IC₅₀ (µM) | h-e5′NT IC₅₀ (µM) | Cytotoxicity (HeLa) |
---|---|---|---|
4d | 0.28 ± 0.03 | 0.92 ± 0.17 | 72% inhibition |
4k | 0.11 ± 0.02* | 0.32 ± 0.05 | 68% inhibition |
4a | 0.44 ± 0.08 | 0.092 ± 0.02 | 81% inhibition |
*Data for h-ENPP1 inhibition [9]
This compound is a strategic synthon in synthesizing broad-spectrum fluoroquinolones. Its C2-carboxylic acid and C6/C7 halogen groups enable sequential nucleophilic displacements:
The Vilsmeier–Haack reaction is employed to prepare the quinoline backbone, where 3-chloro-4-fluoroaniline reacts with diethyl ethoxymethylenemalonate, followed by cyclization in diphenyl ether at 250°C [4] [8].
Table 3: Key Synthetic Applications
Target Antibiotic | Reaction Step | Conditions | Yield |
---|---|---|---|
Ciprofloxacin | C7-F displacement by piperazine | Triethylamine, CH₃CN, 80°C, 12h | 75–82% |
Sitafloxacin | C6-Cl displacement by spiroamine | K₂CO₃, DMF, 110°C, 8h | 68% |
Gatifloxacin analog | Ester hydrolysis | 10% NaOH, EtOH, reflux, 3h | >95% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: